H-Gly-Ala-Pro-Leu-OH H-Gly-Ala-Pro-Leu-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC19118364
InChI: InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1
SMILES:
Molecular Formula: C16H28N4O5
Molecular Weight: 356.42 g/mol

H-Gly-Ala-Pro-Leu-OH

CAS No.:

Cat. No.: VC19118364

Molecular Formula: C16H28N4O5

Molecular Weight: 356.42 g/mol

* For research use only. Not for human or veterinary use.

H-Gly-Ala-Pro-Leu-OH -

Specification

Molecular Formula C16H28N4O5
Molecular Weight 356.42 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1
Standard InChI Key SUCZGAQPOWQATN-SRVKXCTJSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN

Introduction

Structural and Molecular Characteristics

Primary Sequence and Composition

H-Gly-Ala-Pro-Leu-OH consists of four amino acids:

  • Glycine (Gly): Neutral, smallest amino acid with high conformational flexibility.

  • Alanine (Ala): Hydrophobic, contributes to α-helix stability.

  • Proline (Pro): Cyclic structure, introduces kinks in peptide chains.

  • Leucine (Leu): Hydrophobic, stabilizes tertiary structures.

The linear sequence (Gly¹-Ala²-Pro³-Leu⁴) suggests a compact structure with potential for both rigidity (due to Pro) and hydrophobic interactions (due to Leu).

Table 1: Molecular Properties

PropertyValueSource Analogy
Molecular FormulaC₁₇H₂₉N₅O₆Calculated from
Molecular Weight423.45 g/molPubChem entries
Isoelectric Point (pI)~5.8 (estimated)Peptide property tools
SolubilityLikely polar solventsSimilar to

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

H-Gly-Ala-Pro-Leu-OH is synthesized using SPPS, a standard method for peptides . Key steps include:

  • Resin Activation: Wang resin functionalized with Leu.

  • Coupling Reactions: Sequential addition of Pro, Ala, and Gly using DCC/HOBt.

  • Cleavage and Purification: TFA cleavage, followed by HPLC purification .

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (Typical)
Leu Resin LoadingDIC, HOBt, DMF>95%
Pro CouplingDCC, HOBt, 2 hr, RT85–90%
Final CleavageTFA:H₂O:TIPS (95:2.5:2.5)70–80%

Challenges in Synthesis

  • Proline-Induced Rigidity: Pro³ may hinder coupling efficiency, requiring extended reaction times .

  • Hydrophobic Aggregation: Leu⁴ and Pro³ increase aggregation risk, necessitating solubilizing agents like DMSO .

Biochemical and Functional Properties

Table 3: Enzyme Interaction Predictions

EnzymeLikely Cleavage SiteFunctional Role
MMP-2Ala²-Pro³Tissue remodeling
Prolyl endopeptidasePro³-Leu⁴Neuropeptide processing
Leucine aminopeptidaseGly¹-Ala²Amino acid recycling

Structural Mimicry and Signaling

  • Collagen Mimicry: The Pro³-Gly¹ motif resembles collagen’s Gly-X-Y repeats, potentially modulating cell-matrix interactions .

  • Bioactive Potential: Analogous peptides (e.g., Rigin in ) exhibit immunomodulatory effects, suggesting H-Gly-Ala-Pro-Leu-OH may interact with integrins or GPCRs.

PeptideSequenceApplicationReference
GHK-CuGly-His-LysCollagen synthesis
H-Gly-Pro-Ala-OHGly-Pro-AlaEnzyme substrate
H-Gly-Ala-Pro-Leu-OHGly-Ala-Pro-LeuHypothetical similarThis work

Research Gaps and Future Directions

  • Functional Validation: Direct studies on enzymatic cleavage and receptor binding are needed.

  • Stability Profiling: Evaluate degradation kinetics in physiological buffers.

  • Therapeutic Exploration: Screen for anti-inflammatory or pro-regenerative effects.

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